3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline
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Overview
Description
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.
Preparation Methods
The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline typically involves the reaction of appropriate aniline derivatives with thiazinane precursors under controlled conditions. One common method includes the use of sulfonamide intermediates, which are then subjected to oxidation reactions to introduce the dioxido functionality . Industrial production methods often involve multi-step synthesis processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxido functionality plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline include:
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Shares the thiazinane core but differs in the substituent groups.
3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: Another thiazinane derivative with a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1,1-dioxothiazinan-2-yl)-4-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(12)8-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGERPWCSDOTZDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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